CBPD-268

Targeted Protein Degradation PROTAC CBP/p300

Prioritize CBPD-268 for studies requiring complete ablation of CBP/p300 scaffolding and catalytic functions. Its ultra-potent degradation (DC50 ≤0.03 nM, Dmax >95%) in AR+ prostate cancer models and oral in vivo efficacy enabling tumor regression are unmatched by simple bromodomain inhibitors (e.g., GNE-049) or earlier PROTACs (e.g., dCBP-1). This optimized cyclohexyl-methyl linker chemotype is the benchmark for translationally relevant loss-of-function and enhancer-driven oncogenic transcription research.

Molecular Formula C44H47F2N9O5
Molecular Weight 819.9 g/mol
Cat. No. B12365627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBPD-268
Molecular FormulaC44H47F2N9O5
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=NN2C3CCC(CC3)CN4CC5=CC6=C(C=C5C4)C(=O)N(C6=O)C7CCC(=O)NC7=O)N8CCCC9=CC(=C(C=C98)C(F)F)C1=CN(N=C1)C
InChIInChI=1S/C44H47F2N9O5/c1-24(56)52-13-11-36-35(23-52)41(53-12-3-4-26-14-31(29-18-47-50(2)20-29)32(40(45)46)17-38(26)53)49-55(36)30-7-5-25(6-8-30)19-51-21-27-15-33-34(16-28(27)22-51)44(60)54(43(33)59)37-9-10-39(57)48-42(37)58/h14-18,20,25,30,37,40H,3-13,19,21-23H2,1-2H3,(H,48,57,58)
InChIKeyNORRDWRSNUOCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBPD-268: A Potent CBP/p300 PROTAC Degrader for Advanced Preclinical Cancer Research Procurement


6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione, designated as CBPD-268 (PubChem CID 164919450, ChEMBL CHEMBL5564627) [1], is a cereblon (CRBN)-recruiting heterobifunctional PROTAC degrader targeting the transcriptional coactivators CBP (CREB-binding protein) and p300 [2]. Its structural composition integrates a CBP/p300-binding warhead derived from the bromodomain inhibitor GNE-049 [3], a CRBN E3 ligase ligand based on a thalidomide analog , and a unique cyclohexyl-methyl linker [4]. Unlike simple bromodomain inhibitors (e.g., GNE-049, GNE-781) that merely occupy the acetyl-lysine binding pocket, CBPD-268 induces proteasomal degradation of the entire CBP/p300 protein complex, thereby ablating both bromodomain-mediated and histone acetyltransferase (HAT) domain-driven oncogenic functions [2].

Critical Procurement Rationale: Why CBPD-268 Cannot Be Substituted with Generic CBP/p300 Inhibitors or Alternative PROTACs


Substituting CBPD-268 with in-class bromodomain inhibitors (e.g., GNE-049, GNE-781) or alternative CBP/p300 PROTACs (e.g., dCBP-1, JET-209) fails to replicate its unique combination of quantitative degradation potency, in vivo oral efficacy, and structural linker optimization. Simple CBP/p300 bromodomain inhibitors (IC50: 0.94–1.1 nM) [1] lack the proteasomal degradation mechanism essential for ablating both the scaffold and catalytic functions of CBP/p300 [2]. While other CBP/p300 PROTACs exist, CBPD-268 demonstrates a DC50 value ≤ 0.03 nM [3], a degree of potency that is not uniformly observed across all CBP/p300 PROTACs and is critical for achieving >95% maximal degradation (Dmax) [4]. Furthermore, its optimized linker chemistry confers oral bioavailability and enables tumor regression in vivo—attributes not replicated by the earlier-generation degrader dCBP-1 (DC50 = 2.84 μM) [5] or other CBP/p300 PROTACs lacking published in vivo oral activity data. These compound-specific quantitative differentiators make generic substitution scientifically invalid and potentially misleading in preclinical studies targeting CBP/p300-dependent malignancies.

Quantitative Differential Evidence for CBPD-268 in CBP/p300 Degradation Research


Ultra-Potent Degradation of CBP/p300 (DC50 ≤ 0.03 nM) Relative to Alternative PROTACs

CBPD-268 exhibits exceptionally potent CBP/p300 degradation in AR-positive prostate cancer cell lines with a DC50 value ≤ 0.03 nM and Dmax > 95% [1]. In direct comparison to the alternative PROTAC JET-209, which displays DC50 values of 0.05 nM (CBP) and 0.2 nM (p300) , CBPD-268 demonstrates superior potency. Furthermore, CBPD-268 is orders of magnitude more potent than the earlier-generation degrader dCBP-1 (DC50 = 2.84 μM) [2].

Targeted Protein Degradation PROTAC CBP/p300

Orally Bioavailable Degrader Achieving Tumor Regression in Vivo

CBPD-268 is an orally bioavailable PROTAC degrader capable of inducing significant tumor regression in a VCaP xenograft mouse model [1]. In contrast, the alternative degrader dCBP-1 has not been reported to exhibit oral bioavailability or in vivo tumor regression efficacy [2]. The earlier-generation inhibitor GNE-781, while orally bioavailable, only inhibits bromodomain function (CBP IC50 = 0.94 nM) and does not induce degradation [3].

Oral Bioavailability In Vivo Efficacy Prostate Cancer

Optimized Linker Chemistry Conferring Distinct Cellular Potency Profile

CBPD-268 employs a cyclohexyl-methyl linker connecting the CBP/p300 warhead (GNE-049 derivative) to the CRBN ligand (thalidomide analog) [1]. This specific linker composition is distinct from the PEG-based linkers found in dCBP-1 and the alkyl-based linkers in JET-209 [2]. The cyclohexyl-methyl linker was selected through an extensive SAR campaign and contributes to the compound's exceptional degradation potency and oral bioavailability [3].

Linker Optimization PROTAC Design Structure-Activity Relationship

Rapid and Complete CBP/p300 Degradation Kinetics (Dmax > 95%)

CBPD-268 achieves >95% maximal degradation (Dmax) of CBP/p300 in AR-positive prostate cancer cell lines [1]. This near-complete target ablation contrasts with the partial degradation often observed with less potent PROTACs or bromodomain inhibitors, which merely occupy the binding pocket without eliminating the protein's scaffolding functions [2]. The high Dmax is critical for achieving robust downstream biological effects, including suppression of AR signaling and inhibition of cell proliferation.

Degradation Kinetics Dmax PROTAC Efficacy

Defined Application Scenarios for CBPD-268 Based on Verified Differential Evidence


Preclinical Efficacy Studies in Castration-Resistant Prostate Cancer (CRPC)

Researchers investigating CBP/p300 as a therapeutic target in CRPC should prioritize CBPD-268 due to its potent degradation of CBP/p300 (DC50 ≤ 0.03 nM, Dmax > 95%) in AR-positive prostate cancer cell lines (VCaP, LNCaP, 22Rv1) and its ability to induce tumor regression in VCaP xenograft models upon oral administration [1]. Alternative PROTACs (e.g., dCBP-1) lack comparable in vivo efficacy, while bromodomain inhibitors (e.g., GNE-049) fail to recapitulate the degradation-dependent ablation of AR signaling and cell proliferation.

Dissecting CBP/p300 Scaffolding vs. Catalytic Functions

For experiments designed to differentiate between the scaffolding and histone acetyltransferase (HAT) catalytic functions of CBP/p300, CBPD-268 provides a unique tool. Its ability to induce >95% degradation of the entire protein complex [1] allows researchers to completely ablate both functions, unlike bromodomain inhibitors (e.g., GNE-781, IC50 = 0.94 nM) which only occupy the acetyl-lysine binding pocket and leave the HAT domain and protein-protein interaction interfaces intact [2]. This enables clean loss-of-function studies that cannot be performed with traditional inhibitors.

Investigating CBP/p300-Dependent Enhancer Activity and Oncogenic Transcription

CBPD-268 is the preferred reagent for studies examining the role of CBP/p300 in enhancer-driven oncogenic transcription. The compound's ultra-potent degradation of CBP/p300 [1] is expected to result in the collapse of super-enhancer activity and downregulation of key oncogenes such as MYC, similar to the effects observed with the structurally related degrader dCBP-1 in multiple myeloma cells [2]. However, the superior potency and oral bioavailability of CBPD-268 make it a more translationally relevant probe for these mechanistic studies, particularly in prostate cancer models where CBP/p300 are critical AR coactivators.

PROTAC Linker Optimization and SAR Studies

Medicinal chemists engaged in PROTAC linker optimization can utilize CBPD-268 as a benchmark compound. Its cyclohexyl-methyl linker represents a distinct chemotype that confers exceptional degradation potency and oral bioavailability [1]. By comparing the cellular potency of CBPD-268 (DC50 ≤ 0.03 nM) to that of analogs with alternative linkers (e.g., dCBP-1 with a PEG-based linker, DC50 = 2.84 μM) [2], researchers can derive structure-activity relationships that inform the design of next-generation PROTACs with improved drug-like properties.

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